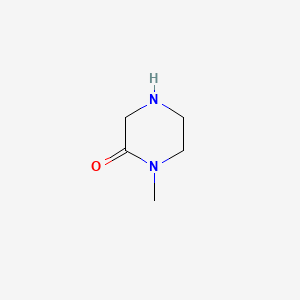

1-Methylpiperazin-2-one

説明

Significance of 1-Methylpiperazin-2-one in Chemical Synthesis and Biological Sciences

This compound is a key intermediate in the development of a variety of organic compounds. chemimpex.com Its structure allows for a range of chemical modifications, making it an attractive starting material for creating diverse molecular architectures. In the realm of pharmaceutical development, it is utilized in the synthesis of agents targeting neurological disorders. chemimpex.com The compound's hydrochloride salt is often used due to its water solubility, which is advantageous in various synthetic applications. cymitquimica.com

The biological significance of this compound and its derivatives is an active area of research. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors in anticancer research and as antitubercular agents. The core piperazinone structure is a recurring motif in compounds designed to interact with biological targets. The ability of the piperazine (B1678402) ring to engage in hydrogen bonding and the potential for functionalization at its nitrogen atoms contribute to its utility in designing molecules with specific pharmacological properties. chemshuttle.com

Below is a table summarizing key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C5H10N2O | nih.gov |

| Molecular Weight | 114.15 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 59702-07-7 | nih.gov |

| Synonyms | 1-Methyl-2-piperazinone, 4-Methyl-3-oxopiperazine | tcichemicals.com |

Contextual Overview of Piperazinone Scaffolds in Modern Chemistry

The piperazinone scaffold, the core structure of this compound, is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. The versatility of the piperazine ring allows for the creation of a wide array of derivatives with diverse pharmacological activities. bohrium.comnih.gov

Piperazine-containing compounds have been successfully developed into drugs for a multitude of therapeutic areas, including anticancer, antidepressant, antiviral, and anti-inflammatory treatments. nih.govnih.govresearchgate.net The two nitrogen atoms in the piperazine ring can be functionalized to fine-tune the molecule's properties, such as solubility, basicity, and ability to interact with biological receptors. nih.govbohrium.com This adaptability has made the piperazine scaffold a cornerstone in the design of new therapeutic agents. thieme-connect.comthieme-connect.com

Research has demonstrated that modifications to the piperazine core can significantly influence biological activity. For example, the introduction of different substituents can enhance a compound's potency or selectivity for a particular target. nih.gov The widespread use of piperazine and its derivatives in both approved drugs and clinical candidates underscores the enduring importance of this heterocyclic system in modern chemistry and pharmaceutical sciences. bohrium.comresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCIMSSFGUGTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402847 | |

| Record name | 1-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-07-7 | |

| Record name | 1-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-piperazinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylpiperazin 2 One and Its Derivatives

Established Synthetic Routes to the 1-Methylpiperazin-2-one Core

The formation of the this compound nucleus is central to accessing this class of compounds. Established routes primarily rely on the formation of the six-membered ring through cyclization, or the introduction of the N-methyl group via alkylation or reductive amination.

Cyclization Strategies for Piperazinone Ring Formation

The construction of the piperazinone ring is a fundamental step in the synthesis of this compound. Cyclization strategies often involve the formation of one or two amide bonds within a linear precursor.

One common approach involves the reaction of an N-alkylethylenediamine derivative with a suitable C2-synthon. For instance, the cyclization of a diamine precursor can be achieved through reaction with an α-haloacetyl halide or a related electrophile. A notable method involves the intramolecular cyclization of an unprotected amino ester. In this approach, a terminal amino group can perform a nucleophilic attack on an ester carbonyl, leading to the formation of the lactam ring structure of the piperazinone.

A specific example leading to a related dione, which can be a precursor to the desired monoketone, is the reaction of N-methylethylenediamine with dimethyl oxalate. This reaction proceeds via an aminolysis reaction to form 1-methylpiperazine-2,3-dione (B1305260) as an intermediate, which can then be selectively reduced to the desired this compound .

Another versatile method is the tandem reductive amination-cyclization of an N-(2-oxoethyl)amide with an α-amino ester. This one-pot procedure allows for the efficient construction of substituted piperazin-2-ones. A patent has described the synthesis of chiral piperazin-2-one (B30754) derivatives through a process that involves a reductive amination followed by a deprotection step which initiates a spontaneous intramolecular cyclization to form the piperazin-2-one ring .

Table 1: Comparison of Cyclization Strategies for Piperazinone Ring Formation

| Strategy | Starting Materials | Key Transformation | Advantages |

| Intramolecular Cyclization of Amino Ester | Unprotected amino ester | Nucleophilic attack of a terminal amino group on an ester carbonyl | Can be a spontaneous ring closure. |

| Reaction with C2-Synthon | N-methylethylenediamine, Dimethyl oxalate | Aminolysis followed by cyclization to a dione intermediate | Utilizes readily available starting materials. |

| Tandem Reductive Amination-Cyclization | N-(2-oxoethyl)amide, α-amino ester | One-pot reductive amination followed by intramolecular N,N'-acyl transfer | Efficient one-pot synthesis of substituted piperazinones. |

Alkylation and Reductive Amination Approaches

Direct alkylation of a pre-existing piperazin-2-one core is a straightforward method to introduce the methyl group at the N1 position. This typically involves the reaction of piperazin-2-one with a methylating agent, such as methyl iodide, in the presence of a base. The nucleophilic secondary amine at the N1 position attacks the electrophilic methyl group of the alkylating agent acs.orggoogle.com. While effective, this method can sometimes lead to over-alkylation, yielding the 1,4-dimethylpiperazin-2-one byproduct if the N4 position is also a secondary amine.

Reductive amination represents another key strategy for the synthesis of this compound and its derivatives. This method is particularly useful for introducing alkyl groups at the N4 position of a piperazin-2-one that is already substituted at the N1 position, or for constructing the core itself. The reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a precursor containing a primary or secondary amine can be reacted with formaldehyde in the presence of a reducing agent rsc.orgmasterorganicchemistry.comorganic-chemistry.org. A patent describes a method for producing chiral piperazinone derivatives where reductive amination of a protected aminoacetaldehyde with an amino acid ester is a key step google.com.

Evaluation of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of safer solvents, minimizing waste, and improving atom economy.

A notable example of a greener approach is the synthesis of the related compound, 1-methylpiperazine (B117243), which proceeds through a 1-methylpiperazine-2,3-dione intermediate. This synthesis utilizes N-methylethylenediamine and dimethyl oxalate, which are readily available and relatively low-cost starting materials chemicalbook.com. The reaction pathway is cleaner and simplifies post-processing, minimizing the formation of by-products. Such a strategy aligns with the principles of atom economy and the use of less hazardous substances chemicalbook.comunibo.it.

Furthermore, the use of catalytic methods, such as the photoredox-catalyzed C-H functionalization of piperazines, offers a more sustainable alternative to traditional methods that often require stoichiometric amounts of toxic reagents mdpi.com. These photoredox reactions can often be performed under mild conditions and can utilize visible light as a renewable energy source, further enhancing their green credentials mdpi.com. The development of one-pot syntheses, such as the tandem reductive amination-cyclization, also contributes to a greener process by reducing the number of work-up and purification steps, thereby minimizing solvent usage and waste generation.

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, it can be further modified to generate a library of derivatives with diverse biological activities. Derivatization can occur at the N4-position or on the carbon atoms of the piperazinone ring.

N-Substitution and Acylation Reactions

The secondary amine at the N4-position of this compound is a common site for functionalization. N-substitution reactions, such as alkylation and acylation, are routinely employed to introduce a variety of substituents.

N-Alkylation can be achieved by reacting this compound with an alkyl halide (e.g., benzyl bromide) in the presence of a base. The nucleophilic N4-amine attacks the electrophilic carbon of the alkyl halide in an SN2 reaction researchgate.netchemicalforums.com. This allows for the introduction of a wide range of alkyl and arylmethyl groups.

N-Acylation is another important transformation, typically carried out by treating this compound with an acyl chloride or acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction leads to the formation of N-acyl derivatives, which can serve as key intermediates in the synthesis of more complex molecules. For example, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 1-methylpiperazine with 4-chlorobenzoyl chloride researchgate.net.

Table 2: Examples of N-Substitution and Acylation Reactions on Piperazin-2-one Derivatives

| Reaction Type | Reagents | Product Type | Reference Example |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-1-methylpiperazin-2-one | Synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one |

| N-Acylation | Acyl chloride, Base | N-Acyl-1-methylpiperazin-2-one | Synthesis of (R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one |

Electrophilic and Nucleophilic Substitution Reactions on the Piperazinone Ring

Functionalization of the carbon framework of the this compound ring can be achieved through electrophilic and nucleophilic substitution reactions, although these are generally more challenging than N-functionalization.

Electrophilic substitution at the α-carbon to the carbonyl group can be achieved by first forming an enolate. The enolate, being a nucleophilic species, can then react with various electrophiles. For instance, C-alkylation can be performed by treating the piperazinone with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then quenched with an alkyl halide libretexts.orgyoutube.com. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the base and electrophile used princeton.edureddit.com.

Nucleophilic substitution reactions on the piperazinone ring are less common but can be a viable strategy for introducing functionality. For example, if a suitable leaving group is present on one of the carbon atoms of the ring, it can be displaced by a nucleophile. A study on the reaction of piperazin-2-one with triethyl phosphite (B83602) prompted by phosphoryl chloride led to the formation of novel heterocyclic phosphonates, demonstrating the possibility of nucleophilic attack on the piperazinone core under specific conditions acs.org.

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers of this compound analogues is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers. Several catalytic asymmetric strategies have been developed to construct the chiral piperazin-2-one scaffold with high levels of stereocontrol.

One prominent method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors. This approach provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org The process often involves a dynamic kinetic resolution, where the asymmetric hydrogenation of two rapidly equilibrating imine tautomers leads to the desired chiral product. dicp.ac.cn

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of racemic or prochiral piperazin-2-one substrates. nih.govcaltech.edursc.org This method is particularly effective for creating α-secondary and α-tertiary piperazin-2-ones, which contain a stereocenter adjacent to the carbonyl group. nih.govcaltech.edu By employing a palladium catalyst with a suitable chiral ligand, such as a phosphinooxazoline (PHOX) ligand, high enantiomeric excesses can be achieved. nih.govcaltech.edu

The use of chiral auxiliaries derived from the chiral pool is a classic yet effective strategy. For instance, (R)-phenylglycinol can be used as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. rsc.org The auxiliary is typically introduced at an early stage and removed after the desired stereocenter has been established. rsc.org

Furthermore, one-pot asymmetric catalytic approaches have been developed to streamline the synthesis. A notable example involves a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgnih.gov This entire sequence can be catalyzed by a single quinine-derived urea organocatalyst, affording 3-aryl/alkyl piperazin-2-ones in high yields and with excellent enantioselectivity (up to 99% ee). acs.org

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic routes is crucial for transitioning a laboratory-scale procedure to a practical, efficient process suitable for larger-scale production. This involves systematically refining reaction parameters to maximize yield and purity while ensuring the process is robust and efficient.

Enhancing Reaction Yield and Purity Profiles

The yield and purity of this compound and its derivatives are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pressure, solvent, and the nature of reactants and additives. For example, in the synthesis of chiral piperazinone derivatives via reductive amination followed by cyclization, controlling the temperature between -10 °C and 0 °C during the reductive amination step is critical to prevent the undesired reduction of aldehyde groups to alcohols. google.com

Hydrogenation reactions, commonly used for deprotection and cyclization steps, are optimized by tuning hydrogen pressure and temperature. A patented method for synthesizing (R)-3-methylpiperazin-2-one from an amino ester precursor specifies a hydrogen pressure of 1.8 MPa for the final deprotection-cyclization step, which contributes to a high yield and an enantiomeric excess (ee) value of over 99%. google.com Purification of the final products is typically achieved through methods like silica gel column chromatography or recrystallization to remove impurities and isolate the desired compound with high purity. google.com

The following table illustrates the optimization of reaction conditions for the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol, demonstrating the impact of additives and solvents on conversion, diastereomeric ratio (dr), and enantiomeric excess (ee).

| Entry | Additive | Solvent | Conversion (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | L-CSA | TFE | >95 | >20:1 | 25 |

| 2 | D-CSA | TFE | >95 | >20:1 | -24 |

| 3 | TsOH·H₂O | TFE | >95 | >20:1 | 20 |

| 4 | TFA | TFE | >95 | >20:1 | 15 |

| 5 | TsOH·H₂O | DCM | <5 | - | - |

| 6 | TsOH·H₂O | DCM/Benzene (1:1) | >95 | >20:1 | 90 |

Conditions: Substrate, Pd(OAc)₂, ligand, additive, solvent, 1000 psi H₂, 80 °C, 24 h. L-CSA: L-camphorsulfonic acid; D-CSA: D-camphorsulfonic acid; TsOH·H₂O: p-toluenesulfonic acid monohydrate; TFA: trifluoroacetic acid; TFE: 2,2,2-trifluoroethanol; DCM: dichloromethane.

Catalyst Selection and Reaction Efficiency

The choice of catalyst is a determining factor in the efficiency and selectivity of synthetic transformations leading to piperazin-2-ones. Both heterogeneous and homogeneous catalysts are employed, depending on the specific reaction.

In hydrogenation processes, heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney nickel are widely used. google.comchemicalbook.comnih.gov These catalysts are favored for their high activity, ease of separation from the reaction mixture, and reusability. For instance, Pd/C is effective for the hydrogenolysis of protecting groups like carbobenzoxy (Cbz) concurrently with the cyclization to form the piperazinone ring. google.com Raney nickel is used in the synthesis of 1-Methylpiperazine from an intermediate, demonstrating high conversion and selectivity under specific temperature and pressure conditions. chemicalbook.com

For asymmetric syntheses, the efficiency and stereoselectivity are dictated by the combination of a metal precursor and a chiral ligand. In the asymmetric allylic alkylation to form chiral piperazin-2-ones, palladium complexes are commonly used. nih.govcaltech.edu The reaction's success hinges on the chiral ligand, with ligands like (S)-(CF₃)₃-t-BuPHOX showing high efficiency and inducing excellent enantioselectivity. nih.govcaltech.edu The catalyst loading is also optimized; typically, 5 mol% of the palladium precursor is sufficient to achieve good results. nih.govcaltech.edu

The following table details the effect of different N(1)-acyl protecting groups on the outcome of the Pd-catalyzed asymmetric allylic alkylation, highlighting the influence of electronics and sterics on reaction efficiency and selectivity.

| Product | N(1)-Protecting Group | Yield (%) | ee (%) |

|---|---|---|---|

| 9a | Benzoyl (Bz) | 88 | 92 |

| 9b | Pivaloyl | 85 | 85 |

| 9c | Acetyl | 83 | 88 |

| 9d | p-Fluorobenzoyl | 87 | 93 |

| 9e | p-Methoxybenzoyl | 85 | 92 |

| 9f | o-Fluorobenzoyl | 75 | 74 |

Conditions: piperazin-2-one substrate (1.0 equiv), Pd₂(pmdba)₃ (5 mol %), (S)-(CF₃)₃-t-BuPHOX (12.5 mol %) in toluene at 40 °C for 12–48 h.

Spectroscopic Characterization and Structural Elucidation of 1 Methylpiperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the three-dimensional structure of molecules. For 1-methylpiperazin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural elucidation.

¹H NMR Spectral Analysis for Proton Environment

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate chemical environment. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group and the methylene (B1212753) groups within the piperazinone ring.

The chemical shift (δ) of each proton signal is influenced by the electron density around the proton. Protons attached to carbons adjacent to electronegative atoms, such as nitrogen and the carbonyl group, are expected to be deshielded and thus resonate at a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling with neighboring protons, provides valuable information about the connectivity of the protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| N-CH₃ | 2.9 - 3.1 | Singlet (s) | 3H |

| -CH₂-N(CH₃)- | 3.2 - 3.4 | Triplet (t) | 2H |

| -N-CH₂-C=O | 3.4 - 3.6 | Singlet (s) | 2H |

| -NH-CH₂- | 3.0 - 3.2 | Triplet (t) | 2H |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectral Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is indicative of its chemical environment.

The carbonyl carbon of the amide group is expected to be significantly deshielded and appear at a high chemical shift value. The carbons directly bonded to nitrogen atoms will also be deshielded compared to simple alkane carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| -CH₂-N(CH₃)- | 50 - 60 |

| -N-CH₂-C=O | 45 - 55 |

| -NH-CH₂- | 40 - 50 |

| N-CH₃ | 35 - 45 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the protons of adjacent methylene groups in the ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the N-methyl protons to the adjacent ring carbons and the carbonyl carbon would be expected, providing key structural information.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide functional group, including the C=O stretching and N-H bending vibrations. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3200 - 3400 | Stretching |

| C-H (sp³) | 2850 - 3000 | Stretching |

| C=O (Amide) | 1630 - 1680 | Stretching |

| N-H | 1550 - 1640 | Bending |

| C-N | 1000 - 1350 | Stretching |

Note: The predicted values are based on typical absorption ranges for the respective functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show signals corresponding to the vibrations of the carbon skeleton and other functional groups. The C-C and C-N stretching vibrations within the ring, as well as the symmetric C-H bending modes, would likely be observed.

Table 4: Predicted Raman Spectral Data for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibration Type |

| C-H (sp³) | 2850 - 3000 | Stretching |

| C=O (Amide) | 1630 - 1680 | Stretching |

| C-N | 800 - 1200 | Stretching |

| C-C | 800 - 1200 | Stretching |

Note: The predicted values are based on typical Raman shifts for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₅H₁₀N₂O, the exact mass can be calculated by summing the masses of its constituent atoms.

The monoisotopic mass of this compound is 114.07931 Da. nih.gov This value is a key identifier for the compound in HRMS analysis, allowing it to be distinguished from other compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O |

| Monoisotopic Mass | 114.07931 Da |

This table is interactive. You can sort and filter the data.

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a compound and for analyzing complex mixtures.

In the context of this compound, an LC-MS method would involve injecting a solution of the compound onto an LC column. The components of the sample are separated based on their interactions with the stationary and mobile phases. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for each separated peak.

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, detailed information about the arrangement of atoms in the solid state can be obtained.

Despite a thorough search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound could be located. Therefore, detailed experimental information on its solid-state structure, such as unit cell dimensions, space group, and atomic coordinates, is not available at this time.

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample and to identify different crystalline phases (polymorphs). A PXRD pattern is a fingerprint of a crystalline solid.

Similar to the case of single-crystal X-ray diffraction, no publically available powder X-ray diffraction data for this compound has been found in the course of this review. Consequently, an analysis of its crystalline phases based on experimental PXRD patterns cannot be presented.

Computational Chemistry and Theoretical Studies on 1 Methylpiperazin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For 1-methylpiperazin-2-one, DFT calculations, hypothetically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental information about its molecular properties.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through geometry optimization, a process that finds the minimum energy conformation of the molecule. For this compound, this would likely reveal a chair-like conformation for the piperazine (B1678402) ring, which is common for such systems. iucr.org The optimization yields precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound The following data is illustrative, representing typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation based on similar heterocyclic structures.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.235 |

| C-N(amide) | 1.370 | |

| N-CH3 | 1.455 | |

| C-C | 1.530 | |

| Bond Angle (°) | O=C-N1 | 121.5 |

| C2-N1-C6 | 118.0 | |

| C3-N4-C5 | 112.0 | |

| Dihedral Angle (°) | C6-N1-C2-C3 | -55.0 |

| N1-C2-C3-N4 | 58.5 |

Electronic structure analysis delves into the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. This involves calculating atomic charges, which indicate the electron density around each atom.

DFT calculations are highly effective at predicting spectroscopic data, which can be used to interpret experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are invaluable for assigning signals in experimental NMR spectra. ebyu.edu.tr Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in Infrared (IR) and Raman spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Values are illustrative and represent typical shifts for the given functional groups, which would be refined by specific DFT calculations.

| Atom | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-CH₃ | 2.95 |

| -CH₂-(adjacent to C=O) | 3.30 | |

| -CH₂-(adjacent to N-CH₃) | 3.10 | |

| -NH- | 3.50 (broad) | |

| ¹³C | C=O | 168.0 |

| N-CH₃ | 45.0 | |

| -CH₂-(adjacent to C=O) | 55.0 | |

| -CH₂-(adjacent to N-CH₃) | 52.5 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (E_gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound This table presents hypothetical values derived from the analysis of similar piperazine derivatives to illustrate the expected electronic properties.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.50 | Electron-donating ability |

| LUMO Energy | -0.25 | Electron-accepting ability |

| HOMO-LUMO Gap (E_gap) | 6.25 | High chemical stability |

| Ionization Potential (I ≈ -E_HOMO) | 6.50 | Energy to remove an electron |

| Electron Affinity (A ≈ -E_LUMO) | 0.25 | Energy released when gaining an electron |

| Chemical Hardness (η = (I-A)/2) | 3.125 | Resistance to change in electron distribution |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. doi.org The map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions are relatively neutral. For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. researchgate.net Positive potential (blue) would be expected around the N-H proton, indicating its role as a hydrogen bond donor.

Non-Covalent Interaction (NCI) Analysis (e.g., Hirshfeld Surface Analysis)

Table 4: Predicted Hirshfeld Surface Intermolecular Contact Contributions for this compound The percentages are illustrative, based on typical values for small organic molecules with similar functional groups, as seen in studies of other piperazine salts. iucr.orgnih.gov

| Contact Type | Predicted Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | 45.5% | Represents the most abundant, though weaker, van der Waals contacts. |

| O···H / H···O | 28.0% | Significant contribution from N-H···O=C hydrogen bonding. |

| C···H / H···C | 15.5% | Weaker C-H···O or C-H···π interactions contributing to crystal stability. |

| N···H / H···N | 8.5% | Contribution from weaker N···H contacts. |

| Other | 2.5% | Minor contributions from other contact types (e.g., C···C, N···O). |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a specific environment, such as in a solvent or interacting with other molecules. An MD simulation would track the movements of every atom in the system over a period of time, providing insights into conformational flexibility and intermolecular interactions. manchester.ac.uk For this compound, MD simulations could be used to explore the conformational landscape of the piperazine ring, such as the potential for ring-puckering or chair-boat interconversions. nih.gov Furthermore, simulations in an aqueous solution could reveal detailed information about the molecule's hydration shell and the strength and lifetime of hydrogen bonds formed with water molecules, which is crucial for understanding its solubility and behavior in biological systems. uib.no

Quantum Chemical Descriptors and Their Correlation with Experimental Data

However, to understand the potential insights that such a study would offer, this section will outline the theoretical framework and the significance of quantum chemical descriptors in the context of a molecule like this compound. Computational chemistry provides valuable tools for predicting molecular properties and reactivity, which can then be correlated with experimental observations.

Quantum chemical descriptors are numerical values derived from the theoretical calculations of a molecule's electronic structure. These descriptors quantify various aspects of a molecule's reactivity, stability, and intermolecular interactions. For a compound such as this compound, these descriptors would offer a deeper understanding of its chemical behavior.

Key Quantum Chemical Descriptors and Their Potential Correlation with Experimental Data

In a hypothetical computational study of this compound, several key quantum chemical descriptors would be calculated, typically using methods like Density Functional Theory (DFT). These descriptors would then be correlated with experimentally determined properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for reaction with electrophiles. This could be experimentally correlated with its reactivity in electrophilic substitution reactions or its performance as a nucleophile in various chemical syntheses.

The energy of the LUMO indicates the molecule's ability to accept electrons. A lower LUMO energy implies a greater susceptibility to nucleophilic attack. This could be correlated with its reactivity towards nucleophiles.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. This theoretical value could be correlated with the compound's observed stability under various experimental conditions.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack. The regions around the hydrogen atoms of the methyl group and the piperazine ring would likely exhibit a positive potential.

These theoretical predictions could be correlated with experimental data on the molecule's interaction with other charged or polar species, including its solvation properties and its ability to form hydrogen bonds.

Mulliken Atomic Charges: These charges provide an estimation of the partial charge on each atom in the molecule.

In this compound, the carbonyl oxygen would be expected to have a significant negative charge, while the carbonyl carbon and the nitrogen atoms would have positive or less negative charges.

These calculated charges can be correlated with experimental techniques that probe the electronic environment of atoms, such as Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the calculated charge on a carbon atom could be correlated with its ¹³C NMR chemical shift.

Hypothetical Data Tables

While no specific published data exists, a typical computational study would present its findings in tables. Below are illustrative examples of how such data for this compound might be presented.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value (Arbitrary Units) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

| Total Energy | - |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations.

Table 2: Correlation of Calculated and Experimental Data for this compound

| Calculated Parameter | Experimental Parameter | Correlation |

| Mulliken Charge on C=O | ¹³C NMR Chemical Shift of C=O | A linear correlation would be expected. |

| HOMO-LUMO Gap | Chemical Reactivity/Stability | A larger gap would correlate with lower reactivity. |

| MEP Minima | Site of Protonation | The most negative MEP value would correlate with the experimentally observed site of protonation. |

Note: This table illustrates the type of correlations that would be investigated in a computational study.

Chemical Reactivity and Reaction Mechanisms of 1 Methylpiperazin 2 One

Investigation of Nucleophilic and Electrophilic Reaction Pathways

The reactivity of 1-methylpiperazin-2-one is characterized by the presence of both nucleophilic and electrophilic centers. The nitrogen atom at the 4-position (N4) is a nucleophilic site due to the presence of a lone pair of electrons, while the carbonyl carbon of the lactam is electrophilic. The nitrogen atom at the 1-position (N1) is part of the amide functionality and is generally less nucleophilic.

Nucleophilic Reactions:

The secondary amine at the N4 position is the primary site for nucleophilic reactions. It can readily undergo acylation and alkylation reactions.

N4-Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, this compound can be converted to its N4-acyl derivative. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. For instance, the reaction with benzoyl chloride in the presence of a base would yield 1-methyl-4-benzoylpiperazin-2-one.

N4-Alkylation: The N4-nitrogen can also be alkylated using alkyl halides. The reaction follows a standard SN2 pathway, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The ease of monoalkylation can be influenced by reaction conditions, and protecting the N1-position is a common strategy to achieve selective N4-alkylation in piperazine (B1678402) derivatives.

Electrophilic Reactions:

The electrophilic character of the carbonyl carbon makes it susceptible to attack by nucleophiles.

Reduction: The carbonyl group of the lactam can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of N-alkylated lactams, such as N-methylpyrrolidin-2-one, with LiAlH4 typically yields the corresponding cyclic amine. By analogy, the reduction of this compound is expected to yield 1-methylpiperazine (B117243). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group, leading to the formation of a tertiary alcohol after workup.

Reactions at the α-Carbon:

The carbon atom adjacent to the carbonyl group (α-carbon) can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at this position. However, the presence of the N-H proton at the 4-position can compete in deprotonation reactions.

A study on the reaction of piperazin-2-one (B30754) with triethyl phosphite (B83602) in the presence of phosphoryl chloride suggests a complex reaction pathway. It is proposed that the reaction proceeds through an enamine intermediate, which then undergoes further reactions to yield bisphosphonates. This indicates the potential for reactivity at both the carbonyl and the α-carbon positions. acs.org

| Reaction Type | Reagent | Expected Product | Reaction Site |

|---|---|---|---|

| N4-Acylation | Acyl Chloride (e.g., Benzoyl chloride) | 1-Methyl-4-acylpiperazin-2-one | N4-Amine |

| N4-Alkylation | Alkyl Halide (e.g., Methyl iodide) | 1,4-Dimethylpiperazin-2-one | N4-Amine |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | 1-Methylpiperazine | C2-Carbonyl |

| α-Carbon Functionalization | Strong Base (e.g., LDA) followed by an Electrophile (e.g., Alkyl halide) | 3-Substituted-1-methylpiperazin-2-one | C3-Carbon |

Ring Transformations and Rearrangement Reactions

The piperazin-2-one ring system can undergo various transformations and rearrangements under specific reaction conditions, leading to the formation of different heterocyclic structures.

Ring-Opening Reactions:

The amide bond within the lactam ring can be cleaved under hydrolytic conditions (acidic or basic), leading to a ring-opened product. For instance, hydrolysis of this compound would yield N-(2-aminoethyl)-N-methylglycine. The rate of this hydrolysis is influenced by pH and temperature.

Rearrangement Reactions:

While specific rearrangement reactions of this compound are not extensively documented, analogous cyclic amides can undergo rearrangements such as the Beckmann rearrangement. The Beckmann rearrangement typically involves the conversion of an oxime to an amide. In the context of a cyclic system, this can lead to a ring expansion. For example, the oxime of a cyclic ketone can rearrange to a lactam with a larger ring size. derpharmachemica.comwikipedia.org Although this is not a direct rearrangement of the piperazinone ring itself, it represents a synthetic route to substituted lactams and highlights the potential for skeletal reorganization in related systems.

Mechanistic Studies of Catalyzed Reactions Involving this compound

Catalysts play a significant role in mediating reactions involving the piperazinone scaffold, often enabling transformations that are otherwise difficult to achieve or providing pathways with higher efficiency and selectivity.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used in the synthesis of piperazinones. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral piperazin-2-ones. rsc.org While this is a synthetic method, it underscores the utility of palladium catalysis in transformations involving the piperazine ring system. Furthermore, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed in the synthesis of complex piperazine-containing molecules, including pharmaceuticals.

Acid/Base Catalysis:

As mentioned in the context of hydrolysis, both acids and bases can catalyze the cleavage of the amide bond in the piperazinone ring. The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Catalytic Amidation:

The formation of the amide bond in the piperazinone ring during its synthesis is often a key step. While direct catalytic amidation of carboxylic acids and amines to form lactams is a challenging area of research, various catalytic systems are being developed. These reactions typically involve the activation of the carboxylic acid by the catalyst.

Kinetics of Chemical Transformations

A study on the hydrolysis of NMP found that the rate of hydrolysis is significantly influenced by both temperature and the concentration of sodium hydroxide. The primary hydrolysis product was identified as 4-(methylamino)butyric acid. researchgate.net

| Factor | Effect on Hydrolysis Rate | Observation |

|---|---|---|

| Temperature | Increases | Higher temperatures lead to a faster rate of ring opening. |

| Alkali Concentration (NaOH) | Increases | Higher concentrations of base accelerate the hydrolysis process. |

These findings suggest that the hydrolysis of this compound would also be accelerated by increases in temperature and basicity. The kinetic study of such reactions would likely reveal a second-order rate law, being first order in both the lactam and the hydroxide ion concentration under basic conditions.

Applications of 1 Methylpiperazin 2 One in Advanced Chemical Research

Role as a Privileged Building Block in Organic Synthesis

In the realm of organic synthesis, 1-methylpiperazin-2-one serves as a privileged building block, a term used to describe a molecular scaffold that is frequently found in biologically active compounds. nih.gov Its utility stems from its inherent structural and functional group characteristics, which allow for the efficient construction of diverse and complex molecular architectures.

Construction of Complex Heterocyclic Systems

The synthesis of fused heterocyclic compounds is a cornerstone of modern medicinal chemistry, as these intricate structures often exhibit potent and specific biological activities. airo.co.in this compound provides a versatile platform for the construction of such complex systems. Through various chemical transformations, including cyclization and condensation reactions, the piperazin-2-one (B30754) core can be elaborated into more complex, polycyclic frameworks. airo.co.in

For instance, the piperazine (B1678402) scaffold can be merged with other heterocyclic nuclei, such as indazoles, to create novel fused systems with unique three-dimensional shapes and biological properties. nih.gov While not always starting directly from this compound, the methodologies for creating fused piperazine structures highlight the potential for this compound to be a key precursor in the synthesis of indazolo-piperazines and other complex heterocyclic systems. nih.gov The reactivity of the secondary amine and the carbonyl group within the this compound structure provides handles for annulation and the formation of new rings.

Furthermore, multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. nih.gov The this compound scaffold is an ideal candidate for inclusion in MCRs to generate libraries of diverse heterocyclic compounds for biological screening. rsc.org

Scaffold for Drug-like Molecules

The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in a wide array of approved therapeutic agents. nih.govnih.gov This is attributed to its favorable physicochemical properties, including its ability to improve the solubility and bioavailability of drug candidates. nih.gov this compound, as a derivative, retains these advantageous characteristics while providing additional points for structural modification.

Medicinal chemists utilize the this compound scaffold to design and synthesize novel drug-like molecules with a range of pharmacological activities. researchgate.net By appending various substituents to the piperazine ring, researchers can modulate the biological activity and pharmacokinetic profile of the resulting compounds. jocpr.com The inherent structural rigidity and defined conformational preferences of the piperazine ring also allow for the precise spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets. nih.gov

The versatility of the piperazine scaffold is evident in its presence in drugs targeting a wide range of therapeutic areas, including cancer, inflammation, and neurological disorders. nih.govresearchgate.net This underscores the importance of this compound as a foundational element for the development of new generations of therapeutic agents.

Medicinal Chemistry and Pharmaceutical Development

The applications of this compound extend deeply into the field of medicinal chemistry and pharmaceutical development, where it serves as a key intermediate and a structural motif in the design of novel therapeutic agents. chemimpex.com

Design and Synthesis of Bioactive Derivatives of this compound

Researchers have synthesized and evaluated a multitude of bioactive derivatives based on the this compound core. These derivatives have shown promise in a variety of therapeutic areas, demonstrating the scaffold's potential for generating new drug candidates.

For example, N-methylpiperazine-containing chalcones have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov The synthesis of these derivatives often involves the condensation of an N-methylpiperazine-substituted acetophenone (B1666503) with various benzaldehydes. nih.gov

In another study, methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and shown to possess significant anti-inflammatory activities. nih.gov One of the most potent compounds in this series was found to significantly inhibit the release of pro-inflammatory cytokines and attenuate the upregulation of cyclooxygenase-2 (COX-2). nih.gov Furthermore, 1-methylpiperazine (B117243) has been incorporated into adamantane (B196018) derivatives, which have demonstrated significant pharmacological activity against T. brucei, the parasite responsible for sleeping sickness, as well as antitubercular activity. chemicalbook.com

The following table summarizes some of the bioactive derivatives and their reported activities:

| Derivative Class | Target/Activity | Reference |

| N-methyl-piperazine chalcones | MAO-B and AChE inhibitors | nih.gov |

| Methyl salicylate piperazine derivatives | Anti-inflammatory | nih.gov |

| 1-Methylpiperazine adamantane derivatives | Antitubercular, Anti-trypanosomal | chemicalbook.com |

Development of Therapeutic Agents Targeting Specific Disease Areas

The unique properties of the this compound scaffold have been leveraged in the development of therapeutic agents for a range of diseases, with a particular focus on neurological disorders. chemimpex.com Piperazine derivatives have been extensively studied for their effects on various neurotransmitter receptors, including serotonin (B10506), dopamine, and histamine (B1213489) receptors. ijrrjournal.com

Derivatives of piperazine are being investigated as potential treatments for Alzheimer's disease. nih.gov Some piperazine compounds have been shown to have neuroprotective effects by activating neuronal store-operated calcium entry in spines, which may help to slow or prevent the loss of synapses characteristic of the early stages of the disease. nih.gov Additionally, N-methylpiperazinyl flavones have been synthesized and shown to have binding affinity towards amyloid β oligomers, which are implicated in the pathology of Alzheimer's disease. researchgate.net

The antipsychotic drug olanzapine (B1677200), used for the treatment of schizophrenia, contains a thienobenzodiazepine structure linked to an N-methylpiperazine moiety. semanticscholar.orgnih.gov The synthesis of olanzapine involves the reaction of a thienobenzodiazepine hydrochloride with N-methylpiperazine. nih.gov This highlights the critical role of the N-methylpiperazine unit in the structure and activity of this important therapeutic agent.

Function as a Pharmaceutical Intermediate

This compound and its related N-methylpiperazine are crucial intermediates in the synthesis of a number of commercially available pharmaceuticals. The straightforward incorporation of the N-methylpiperazine moiety into more complex molecules makes it a valuable building block for the pharmaceutical industry.

A notable example is in the synthesis of several small molecule kinase inhibitors, a class of drugs that has revolutionized cancer treatment. acs.orged.ac.uk For instance, the synthesis of Cabozantinib, a kinase inhibitor used to treat various cancers, involves the use of N-methylpiperazine in one of the final steps to introduce the piperazine side chain. acs.org Similarly, N-methylpiperazine is a key starting material in the synthesis of Netupitant, a drug used to prevent chemotherapy-induced nausea and vomiting. mdpi.com

The following table lists some of the drugs for which 1-methylpiperazine or a close derivative is a key intermediate:

| Drug | Therapeutic Area | Reference |

| Olanzapine | Antipsychotic | semanticscholar.orgnih.gov |

| Cabozantinib | Oncology (Kinase Inhibitor) | acs.org |

| Netupitant | Antiemetic | mdpi.com |

| Clozapine | Antipsychotic | |

| Sildenafil | Erectile Dysfunction |

Agrochemical Research and Formulation Development

This compound serves as a foundational chemical structure in the development of new agricultural products. Its utility stems from its stable and reactive nature, allowing for its incorporation into more complex molecules designed for crop protection. chemimpex.com

Synthesis of Herbicides and Insecticides

As a chemical intermediate, this compound is employed in the synthesis of herbicides and insecticides. chemimpex.com The piperazine ring system is a common scaffold in many bioactive compounds, and derivatives like this compound provide a building block that can be chemically modified to create novel active ingredients. chemimpex.com The process involves using the compound's reactive sites to build larger molecules with specific pesticidal activities. While specific commercial herbicides or insecticides directly synthesized from this compound are not prominently documented in available literature, its role as a precursor is acknowledged in the broader context of agrochemical synthesis. chemimpex.comtcichemicals.com

Improvement of Agrochemical Efficacy and Stability

The inclusion of this compound or its derivatives in agrochemical formulations is intended to enhance the effectiveness of pesticides and herbicides. chemimpex.com This improvement is often attributed to enhanced solubility and stability of the final product. chemimpex.com A well-formulated pesticide maintains its chemical integrity over time and dissolves appropriately when diluted for application, which is crucial for achieving consistent and effective pest control. researchgate.netekb.eg The hydrochloride salt of this compound, noted for its solubility, is also considered valuable for agrochemical applications, suggesting its potential role in creating stable, water-soluble formulations. patsnap.com

Polymer Science and Materials Chemistry

In the field of materials science, this compound is identified as a building block for creating specialized polymers. Its bifunctional nature—containing both amide and tertiary amine groups—allows it to be potentially incorporated into polymer chains.

Use in the Production of Specialty Polymers

This compound can theoretically act as a monomer or a modifying agent in the production of specialty polymers, such as certain polyamides. savemyexams.com Polyamides are formed from the reaction of diamines with dicarboxylic acids. chemguide.co.uk The piperazinone structure could be integrated into a polymer backbone to create materials with unique characteristics. However, specific examples of specialty polymers derived directly from this compound are not extensively detailed in the available research literature.

Contribution to Enhanced Material Properties

The incorporation of piperazine-like structures into polymer formulations can lead to materials with improved properties. For instance, the hydrochloride salt of this compound has been noted for its potential to be included in polymer formulations to enhance the mechanical properties and stability of the resulting materials. google.com Adding such compounds to resins like epoxy can improve thermal stability and other physical characteristics. nih.govmdpi.com The rigid ring structure of the piperazinone moiety can contribute to the stiffness and thermal resistance of the polymer matrix.

Below is a hypothetical data table illustrating the potential impact of an additive like this compound on epoxy resin properties, based on general findings in the field.

Table 1: Illustrative Thermal Properties of Epoxy Resin Composites

| Material Composition | Glass Transition Temperature (Tg) (°C) | Temperature at 10% Weight Loss (Td10) (°C) | Char Yield at 600°C (%) |

|---|---|---|---|

| Cured Epoxy Resin (Control) | 150 | 320 | 18 |

| Epoxy + 5% Piperazine-based Additive | 158 | 345 | 24 |

Analytical Chemistry Methodologies

In analytical chemistry, precision and accuracy are paramount. Reference standards and derivatization agents are essential tools for the accurate quantification of chemical compounds. While specific methods detailing the use of this compound are not widely published, the applications of closely related compounds suggest its potential utility. For example, 1-methylpiperazine is available as a certified reference standard for use in analytical methods such as chromatography. pharmacopoeia.com

Various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used for the analysis of piperazine and its derivatives. tsijournals.comjocpr.com Often, a derivatization step is required to enhance the detectability of these compounds, especially at trace levels. jocpr.comresearchgate.net A derivatizing agent reacts with the target analyte to form a new compound that is more easily detected, for instance, by a UV-Vis or fluorescence detector. jocpr.com Given its structure, this compound could potentially be used as a reference standard for the identification and quantification of related piperazinone impurities in chemical manufacturing processes or as a reagent in derivatization schemes.

The table below outlines common chromatographic conditions for the analysis of related piperazine compounds, which could be adapted for this compound.

Table 2: General Chromatographic Methods for Piperazine Derivatives

| Method | Column Type | Mobile Phase / Carrier Gas | Detector | Reference Application |

|---|---|---|---|---|

| HPLC | C18 or Chiral Column | Acetonitrile/Methanol/Water mixtures | UV, MS | Analysis of piperazine in pharmaceutical ingredients jocpr.com |

| GC | DB-17 (or similar) | Helium | FID, MS | Determination of piperazine and methyl piperazine tsijournals.com |

| Ion Chromatography | Cation Exchange | Methanesulfonic Acid | Conductivity | Determination of N-methylpiperazine google.com |

Application as a Reagent in Detection and Quantification Techniques

While direct applications of this compound as a primary reagent in common detection and quantification techniques are not extensively documented, its structural motif, the piperazine ring, is significant in the development of analytical methods. For instance, gas chromatography (GC) methods have been developed for the quantitative determination of related compounds like 1-methylpiperazine in bulk drug substances. tsijournals.comresearchgate.net These methods are crucial for quality control in the pharmaceutical industry, where piperazine derivatives are common starting materials. researchgate.net

A typical GC method for analyzing piperazine derivatives might involve a (50%-Phenyl)-methylpolysiloxane capillary column with a flame ionization detector (FID). tsijournals.com The conditions are optimized to achieve good resolution and peak shapes for quantification. tsijournals.com The development of such validated analytical methods, while focused on the compound as an analyte, is a key area of chemical research that enables its use in more complex applications. tsijournals.com Furthermore, some suppliers of this compound note its utility as a reagent in various analytical methods, suggesting its role in specific, though less widespread, detection and quantification protocols. chemimpex.com

Utilization in Chromatographic Separations

The analysis of piperazine derivatives, including compounds structurally related to this compound, is frequently accomplished using chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC). tsijournals.comunodc.orgmdpi.com In these contexts, the compound is typically the analyte being separated and quantified rather than a component of the chromatographic system (e.g., stationary or mobile phase).

For the analysis of 1-methylpiperazine, a simple and cost-effective GC method has been validated. tsijournals.com This method demonstrates the ability to separate various piperazine derivatives with high precision and accuracy. tsijournals.com Key parameters for such a separation are detailed in the table below. The ability to achieve baseline separation is critical for the accurate quantification of these compounds in complex mixtures, such as pharmaceutical preparations. researchgate.net

Table 1: Example Gas Chromatography (GC) Parameters for Analysis of Related Piperazine Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm, 1 µm film | tsijournals.comresearchgate.net |

| Carrier Gas | Helium at 2 mL/min | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

| Detector (FID) Temperature | 260°C | researchgate.net |

| Oven Program | 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min | tsijournals.com |

| Diluent | Methanol | researchgate.net |

Catalysis and Ligand Design for Metal Complexes

Development of Biomimetic Catalysts

The piperazine scaffold is a core component in the design of ligands for metal complexes that can mimic biological enzymes. mdpi.com These artificial nucleases, often based on transition metal complexes, are developed to study the cleavage of phosphate (B84403) bonds in DNA. mdpi.com While research has focused on various piperazine-based ligands, the direct application of this compound in this specific area is not yet prominent. However, the foundational chemistry of piperazine derivatives in forming stable and reactive metal complexes provides a strong basis for future development of biomimetic systems incorporating the piperazin-2-one structure.

Ligand Scaffolds for Transition Metal Catalysis

The piperazine nucleus is a versatile and privileged scaffold in coordination chemistry, capable of forming stable complexes with various transition metals. nih.govresearchgate.net The nitrogen atoms in the piperazine ring act as effective donor sites, and substitutions on these nitrogens can create ligands with diverse binding properties and steric environments. mdpi.comnih.gov This adaptability makes piperazine derivatives valuable in the synthesis of metal complexes for applications ranging from catalysis to materials science. nih.govresearchgate.net

Piperazine-based ligands can coordinate with one or two metal ions and can adopt different conformations, such as the thermodynamically favored chair or the metal-coordinating boat form, to meet the structural requirements of complex formation. biointerfaceresearch.comnih.gov Although research has broadly explored piperazine derivatives, the specific use of this compound as a ligand scaffold is an emerging area. Its structure offers potential for creating unique steric and electronic effects in a resulting metal complex, which could influence catalytic activity and selectivity. nih.gov

Corrosion Inhibition Studies

This compound and related piperazine compounds have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl). electrochemsci.orgresearchgate.netchemicalbook.com The mechanism of inhibition primarily involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ijcrcps.comicrc.ac.irmdpi.com

This adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) in the piperazine ring, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. electrochemsci.orgresearchgate.net This interaction blocks the active sites for corrosion, thereby retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.orgresearchgate.net Consequently, these compounds are classified as mixed-type inhibitors. electrochemsci.orgresearchgate.net

The effectiveness of piperazine derivatives as corrosion inhibitors is dependent on their concentration, the temperature, and the specific chemical structure of the inhibitor. electrochemsci.orgijcrcps.com Studies have shown that an increase in inhibitor concentration leads to higher inhibition efficiency, with some derivatives achieving over 90% effectiveness at optimal concentrations. electrochemsci.orgijcrcps.comresearchgate.net The adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. electrochemsci.orgijcrcps.com

Table 2: Inhibition Efficiency of Various Piperazine Derivatives on Mild Steel in HCl

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| N,N'-bis[(3-ethylcarboxylate-5-methyl-1H-pyrazol-1-yl)methyl] piperazine (P3) | 10⁻³ M | 1 M HCl | 92% | electrochemsci.org |

| N,N'-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine (P2) | 10⁻³ M | 1 M HCl | 91% | electrochemsci.org |

| bis(1-benzylpiperazine) thiuram disulfide (P2) | 10⁻³ M | 3.9 M HCl | >92% | researchgate.net |

| Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate | 25 mM | 1 M HCl | ~94% | researchgate.netijcrcps.com |

Solvent Applications in Chemical Processes

This compound is described as a liquid that is soluble in water and many organic solvents, properties that are essential for its potential use as a solvent in various chemical processes. chemicalbook.com While specific industrial-scale solvent applications for this compound are not widely detailed, its structural relative, 1-methylpiperazine, is utilized as a solvent in processes such as the production of pharmaceuticals and pesticides. atamanchemicals.com It is also used in innovative solvent blends for post-combustion CO2 capture. sigmaaldrich.com The stability and solubility of this compound hydrochloride underscore its utility in diverse chemical processes where compatibility with various reaction conditions is necessary. chemimpex.com

Role in Membrane Separation Technology

A comprehensive review of scientific literature and research databases reveals no documented applications or studies concerning the use of this compound in the field of membrane separation technology. While related compounds such as piperazine and its derivatives are extensively studied and utilized in the development of membranes for gas separation, nanofiltration, and reverse osmosis, this compound itself has not been identified as a monomer, additive, or solvent in the fabrication or function of separation membranes.

Research in membrane technology often focuses on the chemical structure of monomers used in interfacial polymerization to form the selective layer of thin-film composite membranes. The reactivity of amine groups is a critical factor in the formation of polyamide layers, which are central to many separation processes. The specific structure of this compound, featuring a cyclic amide (lactam) and a tertiary amine, differentiates it from the primary and secondary diamines, like piperazine, that are commonly employed in creating these porous, selective barriers.

Similarly, the physical and chemical properties of solvents used in the phase inversion process of membrane casting are crucial for determining the final membrane morphology and performance. While a wide array of organic solvents are used, there is no indication in the available literature that this compound has been investigated for its potential as a solvent or co-solvent in this context.

Detailed searches for research findings, including performance data on selectivity, permeability, and flux, or any data that could be compiled into tables, have yielded no results for membranes incorporating this compound. Therefore, a discussion of its specific role, the influence of its chemical structure on membrane properties, or a presentation of comparative performance data is not possible based on the current body of scientific evidence.

Biological Activity and Pharmacological Investigations of 1 Methylpiperazin 2 One Derivatives

In Vitro Pharmacological Activity Screening

The structural framework of 1-methylpiperazin-2-one has been extensively modified to explore its therapeutic potential, leading to the discovery of derivatives with significant in vitro activity against cancer cells, bacteria, fungi, and viruses.

Cytotoxicity Studies against Cancer Cell Lines

A number of studies have focused on synthesizing and evaluating piperazin-2-one (B30754) derivatives for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various human cancer cell lines.

In one study, a series of piperazin-2-one derivatives were prepared and evaluated for their cytotoxic activities against A549 (lung cancer) and HT-29 (colon cancer) cell lines, with MRC-5 (normal fetal lung fibroblasts) used as a control. nih.gov The results indicated that derivatives featuring guanidine (B92328), thiourea, and hydrazide substitutions showed potent cytotoxicity. Notably, the guanidine derivative (compound 7g in the study) exhibited the highest potency, with IC50 values lower than the standard chemotherapeutic drug doxorubicin (B1662922) against both cancer cell lines. nih.gov Most of the synthesized compounds showed significantly greater cytotoxicity toward the cancer cell lines compared to the normal MRC-5 cells. nih.gov

Another study investigated piperazine-based compounds, including a lactam with a trifluoromethyl group. This compound showed a significant reduction in cell viability in HUH7 and AKH12 liver cancer cell lines. nih.gov However, it also exhibited toxicity towards non-malignant human umbilical vein endothelial cells (HUVECs). nih.gov The research highlighted that N-heterocycles are considered desirable scaffolds for developing new anticancer lead compounds. nih.govsemanticscholar.org

The substitution of an imidazole (B134444) ring with groups like 1-amidinourea, semicarbazide, and thiobiuret (B3050041) in 3-chlorophenylpiperazinone derivatives was found to improve cytotoxic activity against both A549 and HT-29 cell lines. tbzmed.ac.ir These findings suggest that the electron density of the substituted groups may play a crucial role in the cytotoxic activity of these derivatives. nih.govresearchgate.net

Table 1: Cytotoxic Activities (IC50, µM) of Selected Piperazin-2-one Derivatives Data extracted from a study on bioisosteric substitution of an imidazole ring in piperazin-2-one derivatives. nih.gov

| Compound | A549 (Lung Cancer) | HT-29 (Colon Cancer) | MRC-5 (Normal Lung Fibroblasts) |

| Guanidine Derivative (7g) | < 2 µM | < 2 µM | > 500 µM |

| Thiourea Derivative (7f) | 2.5 µM | 3.1 µM | 125 µM |

| Hydrazide Derivative (7c) | 4.1 µM | 5.2 µM | > 500 µM |

| Doxorubicin (Standard) | 2.1 µM | 2.9 µM | Not Reported |

Antimicrobial Efficacy (Antibacterial and Antifungal)